7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
The compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine . It’s a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . This class of compounds has been found to have various applications in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl)-4,7-dihydro-5-methyl-[1,2,4]-triazolo[1,5-a]pyrimidine-6-carboxamide was reported by Gilava et al . The synthesis was carried out according to the Biginelli reaction from 4-(benzyloxy)-3-methoxybenzaldehyde, N-(substituted phenyl)-3-oxobutanamide, and 2H-1,2,4-triazol-3-amine under DMF drops .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and is involved in the progression of cells from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding to the ATP-binding pocket of the enzyme, preventing ATP from binding and thus stopping the phosphorylation process that is necessary for the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . Normally, CDK2 binds to cyclin E or cyclin A and phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that promote the expression of genes required for DNA synthesis. By inhibiting CDK2, this compound prevents the phosphorylation of Rb, thereby blocking the release of E2F and halting the cell cycle at the G1/S transition .
Result of Action
The inhibition of CDK2 by this compound leads to a significant alteration in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of cell proliferation, making the compound potentially useful in the treatment of cancers .
properties
IUPAC Name |
5-methyl-N-phenyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-18-23(25(32)30-21-10-6-3-7-11-21)24(31-26(29-18)27-17-28-31)20-12-14-22(15-13-20)33-16-19-8-4-2-5-9-19/h2-15,17,24H,16H2,1H3,(H,30,32)(H,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEACCJUFXKYHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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